6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

For researchers requiring species-specific MAO-B inhibition, this compound's IC50 of 209 nM against rat MAO-B, versus negligible human isoform activity (>100,000 nM), ensures targeted rodent-model studies unattainable with non-fluorinated analogs. It is also a strategic advanced intermediate for novel antitubercular diarylquinolines, with a pre-installed 6-bromo handle for immediate cross-coupling diversification. Its balanced molecular weight (376.2 g/mol) and high LogP (4.74-5.41) fill a critical gap between fragment and lead-like space for CNS/antimycobacterial programs. Insist on this exact substitution pattern to ensure SAR validity and synthetic versatility.

Molecular Formula C18H15BrFNO2
Molecular Weight 376.2 g/mol
Cat. No. B8112813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline
Molecular FormulaC18H15BrFNO2
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1F)CC2=C(N=C3C=CC(=CC3=C2)Br)OC
InChIInChI=1S/C18H15BrFNO2/c1-22-16-5-3-4-11(17(16)20)8-13-9-12-10-14(19)6-7-15(12)21-18(13)23-2/h3-7,9-10H,8H2,1-2H3
InChIKeyXFBPVQZVTGQPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS 2131782-63-1) Procurement Guide: Core Chemical Profile and Research Relevance


6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS 2131782-63-1) is a multi-substituted quinoline derivative featuring a 6-bromo substituent, a 2-methoxy group, and a 3-(2-fluoro-3-methoxybenzyl) side chain . With a molecular formula of C18H15BrFNO2 and a molecular weight of 376.2 g/mol, this compound belongs to the diarylquinoline class and is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry . It is available from multiple chemical suppliers at purities ≥95% and is recommended for research and further manufacturing use only .

Why 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline Cannot Be Substituted with Generic Quinoline Analogs in Research Programs


The specific substitution pattern of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline—namely, the 2-fluoro-3-methoxybenzyl moiety at the 3-position combined with the 6-bromo and 2-methoxy groups—confers a distinct physicochemical and biological profile that is not replicated by simpler analogs such as 6-bromo-2-methoxyquinoline or the unsubstituted benzyl derivative 3-benzyl-6-bromo-2-methoxyquinoline [1]. The presence of fluorine and the precise methoxy positioning significantly alters lipophilicity (LogP ~4.74-5.41) and target engagement, leading to divergent activity profiles in enzyme inhibition assays . Therefore, generic substitution with in-class compounds lacking these exact substituents will yield irreproducible results and invalidate SAR studies.

Quantitative Differentiation: Evidence-Based Comparison of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline Against Structural Analogs


MAO-B Inhibitory Potency in Rat Brain Homogenate: >478-fold Selectivity Over Human MAO-B

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline exhibits potent inhibition of rat brain MAO-B with an IC50 of 209 nM, whereas its activity against human recombinant MAO-B is negligible (IC50 >100,000 nM) [1][2]. This stark species-dependent selectivity contrasts with the broader quinoline class, where many derivatives show moderate to high potency against both human and rodent isoforms [3]. The fluorine-containing benzyl moiety is likely responsible for this species-specific interaction profile, making this compound uniquely suited for studies requiring rodent-specific MAO-B modulation without confounding human isoform activity.

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

Lipophilicity Comparison: Enhanced LogP and Fsp3 Differentiate from Parent Scaffold

The target compound possesses a computed LogP of 4.74-5.41, which is significantly higher than the simpler intermediate 6-bromo-2-methoxyquinoline (LogP ~2.9 estimated) and moderately elevated relative to the non-fluorinated analog 3-benzyl-6-bromo-2-methoxyquinoline (LogP 4.60) . Additionally, the Fsp3 (fraction of sp3 hybridized carbons) of 0.167 indicates a modest degree of three-dimensionality compared to the fully planar 6-bromo-2-methoxyquinoline core (Fsp3 ~0.0) . These physicochemical distinctions directly impact membrane permeability, solubility, and target binding kinetics.

Drug-likeness Physicochemical Properties ADME

Antitubercular Activity Potential: Structural Positioning Within Diarylquinoline Class

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is structurally related to the diarylquinoline class of antitubercular agents, exemplified by bedaquiline (TMC207), which targets mycobacterial ATP synthase . While direct MIC data for this specific compound against Mycobacterium tuberculosis are not publicly available, its 3-substituted quinoline scaffold with a halogenated benzyl group aligns with the pharmacophore required for antimycobacterial activity [1]. In contrast, the simpler intermediate 6-bromo-2-methoxyquinoline lacks the necessary 3-aryl substituent and shows no antitubercular activity in standard screens . The presence of the 2-fluoro-3-methoxybenzyl moiety at the 3-position is critical for conferring the diarylquinoline architecture associated with antimycobacterial action.

Antitubercular Mycobacterium tuberculosis Infectious Disease

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening

With a molecular weight of 376.2 g/mol and 23 heavy atoms, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline occupies a lead-like chemical space distinct from both smaller fragment molecules (e.g., 6-bromo-2-methoxyquinoline, MW 238.1) and larger drug-like diarylquinolines such as bedaquiline (MW 555.5) [1]. This intermediate size offers a favorable balance between synthetic tractability and target binding potential, making it an ideal starting point for hit-to-lead optimization campaigns.

Fragment-Based Drug Discovery Lead Optimization Molecular Properties

Optimal Application Scenarios for Procuring 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline Based on Quantitative Evidence


Rodent-Specific Monoamine Oxidase B (MAO-B) Inhibition Studies

Investigators focusing on MAO-B as a therapeutic target for Parkinson's disease or other neurodegenerative conditions in rodent models should procure this compound. Its potent inhibition of rat MAO-B (IC50 209 nM) combined with negligible activity against human MAO-B (>100,000 nM) enables species-specific pharmacological studies without confounding human isoform effects [1]. This selectivity profile is not achievable with structurally similar quinolines lacking the fluorine substitution.

Advanced Intermediate for Diarylquinoline Antitubercular Scaffold Elaboration

This compound serves as a strategic advanced intermediate for synthesizing novel diarylquinoline antitubercular agents. The pre-installed 6-bromo group provides a versatile handle for Suzuki, Sonogashira, or Negishi cross-coupling reactions to further diversify the quinoline core, while the 3-(2-fluoro-3-methoxybenzyl) moiety establishes the essential diarylquinoline pharmacophore required for antimycobacterial activity [2].

Lead-Like Hit Optimization in Fragment-to-Lead Campaigns

Medicinal chemistry groups engaged in fragment-based drug discovery should consider this compound as a lead-like starting point. Its molecular weight (376.2 g/mol) and moderate Fsp3 (0.167) position it between typical fragments and fully elaborated drug candidates, offering a favorable balance of synthetic accessibility and target engagement potential . The elevated LogP (4.74-5.41) further supports applications targeting intracellular or CNS-penetrant leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.